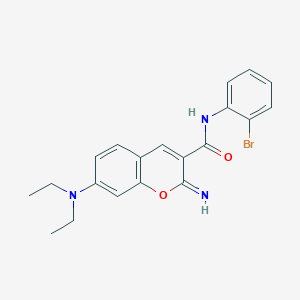

N-(2-bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide

Description

N-(2-Bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide compound characterized by a 2-bromophenyl substituent at the carboxamide nitrogen and a 2-imino group in the chromene core. The bromine atom on the phenyl ring introduces steric bulk and electronegativity, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

N-(2-bromophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-3-24(4-2)14-10-9-13-11-15(19(22)26-18(13)12-14)20(25)23-17-8-6-5-7-16(17)21/h5-12,22H,3-4H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTYDTMGIHCBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a compound belonging to the class of 2-imino-2H-chromenes, which have garnered attention for their diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.

Synthesis and Structure-Activity Relationship

The compound can be synthesized through the reaction of substituted 2-cyanoacetamides with various salicylaldehydes in a suitable solvent. The introduction of different substituents on the aryl and chromene rings has been shown to significantly affect the lipophilicity and electronic properties, which in turn influence the cytotoxic activity against various human cancer cell lines.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| VIa | MCF-7 | 8.5 | 5-Fluorouracil |

| VIa | PC-3 | 35.0 | Docetaxel |

| VIa | A-549 | 0.9 | |

| VIa | Caco-2 | 9.9 |

The synthesized compounds have shown equipotent activity compared to standard chemotherapeutics like 5-fluorouracil and docetaxel , particularly against MCF-7 and Caco-2 cell lines, indicating their potential as effective anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest, particularly at the G2-M phase, which is crucial for preventing cancer cell proliferation .

- Apoptosis Induction : Research indicates that this compound can trigger apoptosis in cancer cells, a vital mechanism for eliminating malignant cells .

- Antiangiogenic Effects : Coumarins and their derivatives have demonstrated antiangiogenic properties, which inhibit the formation of new blood vessels necessary for tumor growth .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression, such as topoisomerases and sirtuins, further supporting its role in anticancer therapy .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics .

- Mechanistic Study on Apoptosis : Another investigation revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential disruption, both indicative of apoptosis induction .

Scientific Research Applications

Anticancer Activity

The chromene scaffold is known for its anticancer properties. Research indicates that derivatives of 2H-chromenes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that halogenated chromenes, including those substituted with bromine, enhance antitumor activity. In particular:

- Cytotoxicity Studies : A library of 2-amino-4-aryl-3-cyano-4H-chromene derivatives was synthesized and tested against six human tumor cell lines using the MTT assay. One compound demonstrated an IC50 value of less than 1 μM, indicating potent anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization and interference with microtubule dynamics, which are critical for cell division .

Inhibition of Enzymatic Activity

N-(2-bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide may also function as an inhibitor of specific enzymes involved in cancer progression:

- Caspase Activation : Substituted chromenes have been identified as activators of caspases, which are crucial in the apoptotic pathway. This suggests potential applications in promoting apoptosis in cancer cells .

- Kinase Inhibition : Certain derivatives have shown significant inhibitory activity against kinases such as c-Src kinase, with one compound exhibiting an IC50 of 0.1432 μM, highlighting its potential as a therapeutic agent targeting signaling pathways involved in cancer .

Antioxidant Properties

Chromenes are also recognized for their antioxidant capabilities. The presence of functional groups such as diethylamino enhances these properties, making them suitable candidates for further investigation in oxidative stress-related diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves reactions between salicylic aldehyde and malononitrile under various conditions. The structure-activity relationship studies indicate that modifications at specific positions on the chromene ring can significantly alter biological activity:

| Compound Modification | Biological Activity |

|---|---|

| Halogenation (Br) | Enhanced cytotoxicity |

| Diethylamino Group | Increased solubility and bioavailability |

| Aromatic Substituents | Varied anticancer potency |

Case Studies and Research Findings

Several case studies have documented the efficacy of chromene derivatives:

- Study on MCF-7 Cells : A series of substituted chromenes were evaluated against MCF-7 breast cancer cells, with many compounds showing superior activity compared to standard treatments like colchicine .

- In Vivo Studies : Some derivatives have progressed to animal models, demonstrating reduced tumor growth rates and improved survival outcomes, suggesting their potential for clinical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide and related compounds:

Structural and Electronic Comparisons

- Core Chromene Modifications: The 2-imino group in the target compound replaces the 2-oxo group found in analogs like VII and 1A. The 7-diethylamino group is conserved across multiple analogs (e.g., VII, 1A), contributing to electron-donating effects and fluorescence properties .

Carboxamide Substituents :

- The 2-bromophenyl group introduces steric hindrance and electronegativity, contrasting with the polar PEG chain in VII or the basic piperidine group in 1A. This modification likely reduces solubility compared to VII but may enhance membrane permeability .

- Compared to hydroxyl or fluorine-substituted aryl groups (e.g., ), bromine’s larger atomic radius could hinder interactions with hydrophilic enzyme pockets.

Physicochemical Properties

- Solubility : The PEG chain in VII improves aqueous solubility, whereas the bromophenyl group in the target compound likely reduces it, requiring formulation optimization for in vivo studies .

- Stability: The imino group may render the compound prone to tautomerization or oxidation compared to 2-oxo derivatives, impacting shelf life .

Preparation Methods

Step 1: Synthesis of Chromene-3-Carboxylic Acid

-

Vilsmeier-Haack Formylation :

2-Hydroxyacetophenone derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form 3-formylchromones. For 7-diethylamino-substituted chromones, this step proceeds at 0–25°C over 12 hours, yielding 70–85%. -

Pinnick Oxidation :

The formyl group is oxidized to a carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step achieves 53–61% yields.

Step 2: Carboxamide Formation

-

Acid Chloride Activation :

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. -

Aminolysis :

Reaction with 2-bromoaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields the target carboxamide. Isolated yields range from 44% to 64%.

Table 2: Acid Chloride Aminolysis Performance

| Step | Reagents | Yield |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 78% |

| Pinnick Oxidation | NaClO₂, sulfamic acid | 58% |

| Aminolysis | SOCl₂, 2-bromoaniline | 60% |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions streamline synthesis by combining three reactants in one pot. Source highlights the use of organocatalysts like potassium phthalimide-N-oxyl (PoPINO) for constructing 4H-chromene scaffolds, which can be adapted for 2-imino derivatives:

-

Reactants :

-

4-(Diethylamino)salicylaldehyde

-

Malononitrile

-

2-Bromoaniline

-

-

Catalyst :

PoPINO (5 mol%) in water or ethanol. -

Mechanism :

The aldehyde and malononitrile undergo Knoevenagel condensation, followed by nucleophilic addition of the aniline to the nitrile group. Cyclization and tautomerization yield the imino-chromene carboxamide. -

Advantages :

-

Shorter reaction time (2–4 hours)

-

Higher yields (up to 90%)

-

Eco-friendly solvent (water)

-

Table 3: MCR Optimization Data

| Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|

| PoPINO | H₂O | 3 | 88% |

| DBU | EtOH | 4 | 82% |

Catalytic and Green Chemistry Methods

Recent advances emphasize sustainable protocols. Source reports using 3-nitrophenylboronic acid as a green catalyst for chromene synthesis:

-

Conditions :

-

Ethanol solvent

-

Catalyst loading: 10 mol%

-

Room temperature, 6 hours

-

-

Outcome :

Yields of 85–90% with minimal purification. This method avoids toxic solvents and reduces energy consumption.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Atom Economy | Scalability |

|---|---|---|---|

| Knoevenagel Condensation | 82% | High | Excellent |

| Acid Chloride Aminolysis | 60% | Moderate | Moderate |

| Multi-Component Reaction | 88% | High | Good |

| Green Catalytic | 90% | High | Excellent |

The Knoevenagel and MCR methods are superior for large-scale synthesis due to high atom economy and yields. Acid chloride routes, while reliable, require additional steps for acid activation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide analogs?

- Answer : A multi-step synthesis is typical for coumarin derivatives. For example:

Core scaffold : Condense 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine, followed by cyclization and decarboxylation to yield 7-(diethylamino)-2H-chromen-2-one .

Formylation : Use Vilsmeier–Haack conditions (POCl₃/DMF) to introduce a formyl group at position 3 .

Carboxamide formation : React the aldehyde intermediate with 2-bromoaniline via Schiff base formation or nucleophilic substitution, depending on reaction conditions. Triethylamine in anhydrous dichloromethane under N₂ is effective for similar oxime derivatives .

Key considerations: Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., Et₂O) or column chromatography (SiO₂, DCM) .

Q. How can structural confirmation of the target compound be achieved?

- Answer : Use complementary spectroscopic and crystallographic techniques:

- 1H/13C NMR : Identify characteristic peaks:

- Diethylamino protons: δ 1.2–1.4 ppm (t, 6H), δ 3.4–3.5 ppm (q, 4H) .

- Aromatic protons (2-bromophenyl): δ 7.3–8.1 ppm (d or m) .

- HRMS : Confirm molecular ion ([M⁺]) with <5 ppm deviation .

- X-ray diffraction : Recrystallize from acetone or DMF to obtain single crystals. Compare experimental and calculated PXRD patterns to verify phase purity .

Q. What solvent systems are optimal for crystallization?

- Answer : Polar aprotic solvents (e.g., acetone, DMF) yield high-quality crystals for X-ray analysis. For example, allyl ester derivatives crystallize in monoclinic systems with space group P2₁/c . Slow evaporation at 4°C enhances crystal growth .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved?

- Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or steric hindrance. Strategies:

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by observing peak splitting at low temperatures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .

- DFT calculations : Simulate NMR spectra to compare experimental vs. theoretical coupling constants .

Q. What mechanistic insights explain variations in synthetic yields for halogenated analogs?

- Answer : Steric and electronic effects influence reactivity. For example:

- Bromophenyl vs. naphthoyl substituents : Bulkier groups (e.g., 1-naphthoyl) reduce yields (64–74%) due to steric hindrance during acylation .

- Electron-withdrawing effects : Bromine enhances electrophilicity at the carbonyl, accelerating oxime formation but increasing side reactions (e.g., hydrolysis) .

Optimization: Adjust stoichiometry (e.g., 1.5 eq acyl chloride) or use milder bases (e.g., pyridine) .

Q. How can substituent effects on photophysical properties be systematically studied?

- Answer : Design a structure-activity relationship (SAR) study:

- Fluorescence spectroscopy : Compare quantum yields and Stokes shifts of analogs with varying substituents (e.g., bromo, methoxy, nitro) .

- TD-DFT calculations : Correlate electronic transitions (e.g., HOMO-LUMO gaps) with experimental λemission .

- Solvatochromism : Assess polarity-dependent emission shifts in solvents (e.g., DCM vs. MeOH) to probe intramolecular charge transfer .

Q. What strategies validate the biological relevance of this compound in enzyme inhibition studies?

- Answer : Combine biochemical and structural approaches:

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Docking simulations : Use crystal structures (e.g., PDB entries) to predict binding modes and key interactions (e.g., H-bonding with 2-imino group) .

- Site-directed mutagenesis : Confirm critical residues (e.g., catalytic lysine) via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.